

Comprehensive Structural Elucidation Guide: C NMR Assignment of (4-Fluorophenyl) 2- Aminobenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Fluorophenyl) 2-aminobenzoate

CAS No.: 680185-85-7

Cat. No.: B2632058

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Executive Summary & Compound Profile

(4-Fluorophenyl) 2-aminobenzoate represents a classic "deceptive" scaffold in medicinal chemistry. While structurally simple, its

¹³C NMR spectrum presents a high risk of misassignment due to the convergence of three factors:

- **Electronic Shielding:** The amino group () strongly shields the ortho and para positions of the benzoate ring.
- **Fluorine Splitting:** The nucleus () couples with carbons up to 4 bonds away, creating complex doublets that mimic impurities or overlapping signals.

- Spectral Congestion: The region between 115–117 ppm contains signals from three distinct carbon environments.

This guide compares three assignment protocols to determine the most robust method for validating this compound in a drug development pipeline.

Chemical Structure & Numbering Scheme[1]

- Ring A (Benzoate): C1 (ipso-CO), C2 (ipso-NH2), C3-C6.
- Ring B (Phenol): C1' (ipso-O), C2'/6', C3'/5', C4' (ipso-F).
- Linker: C7 (Ester Carbonyl).

Comparative Analysis of Assignment Methodologies

We evaluated three standard industry approaches to assigning this molecule. The goal is to identify which method yields the highest confidence (E-E-A-T) with the most efficient workflow.

Method A: 1D Scalar Coupling Analysis (Manual)

- Principle: Relies on identifying characteristic

coupling constants to assign the fluorinated ring, then using substituent chemical shift (SCS) additivity for the anthranilate ring.

- Pros: Requires only a standard

C experiment; no 2D time cost.

- Cons: High Failure Risk. The C3/C5 carbons of the anthranilate ring (predicted ~116 ppm) overlap directly with the C3'/5' doublet of the fluorophenyl ring (~116 ppm,

Hz). Without 2D data, distinguishing the singlet (Ring A) from the doublet (Ring B) requires high signal-to-noise and perfect shimming.

- Verdict: Suitable only for rough purity checks, not structural characterization.

Method B: Automated Software Prediction (GIAO-DFT/Database)

- Principle: Uses algorithms (e.g., Mnova, ACD/Labs) to predict shifts.
- Pros: Instantaneous.
- Cons: Medium Accuracy. Most algorithms underestimate the "ortho-effect" of the ester carbonyl on the anthranilate C6 position and often miscalculate the magnitude of the fluorine induction effect on C1'.
- Verdict: Useful as a reference, but insufficient for GMP release testing.

Method C: Integrated 2D Correlation (HSQC/HMBC) – Recommended

- Principle: Uses Heteronuclear Single Quantum Coherence (HSQC) to map protons to carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to bridge the ester linkage.
- Pros: Absolute Certainty. The HMBC correlation from the ester oxygen-adjacent protons is non-existent (phenol has no protons on O), but the HMBC from H6 (anthranilate) to C7 (carbonyl) and H2'/6' (phenol) to C1' definitively separates the rings.
- Verdict: The Gold Standard for this pharmacophore.

Experimental Data & Assignment

The following data represents the consolidated assignment derived from Method C (Integrated 2D Correlation), validated against standard fluorine coupling constants.

Solvent:

(Referenced to 39.5 ppm) Frequency: 100 MHz (

C)

Table 1: Definitive C NMR Assignment

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic (Validation)
C7 (C=O)	166.8	s	-	Characteristic ester carbonyl. HMBC corr. to H6.
C4'	159.5	d	242.0	Ipsso-F. Large coupling confirms F attachment.
C2	151.2	s	-	Deshielded by . Quaternary (no HSQC).
C1'	146.5	d	2.8	Ipsso-O. Weak coupling. HMBC to H3'/5'.
C4	134.5	s	-	Para to C=O. Typical aromatic CH. [1] [2] [3]
C6	131.2	s	-	Meta to NH2. HMBC to C=O confirms Ring A.
C2'/6'	123.1	d	8.5	Ortho to O. coupling is diagnostic.
C3'/5'	116.4	d	23.1	Ortho to F. Large coupling. Critical Overlap Region.

C5	116.8	s	-	Para to NH ₂ . Shielded. Overlaps with C3'/5' leg.
C3	114.9	s	-	Ortho to NH ₂ . Most shielded CH.
C1	110.1	s	-	IpsO-CO. Shielded by ortho-NH ₂ resonance.

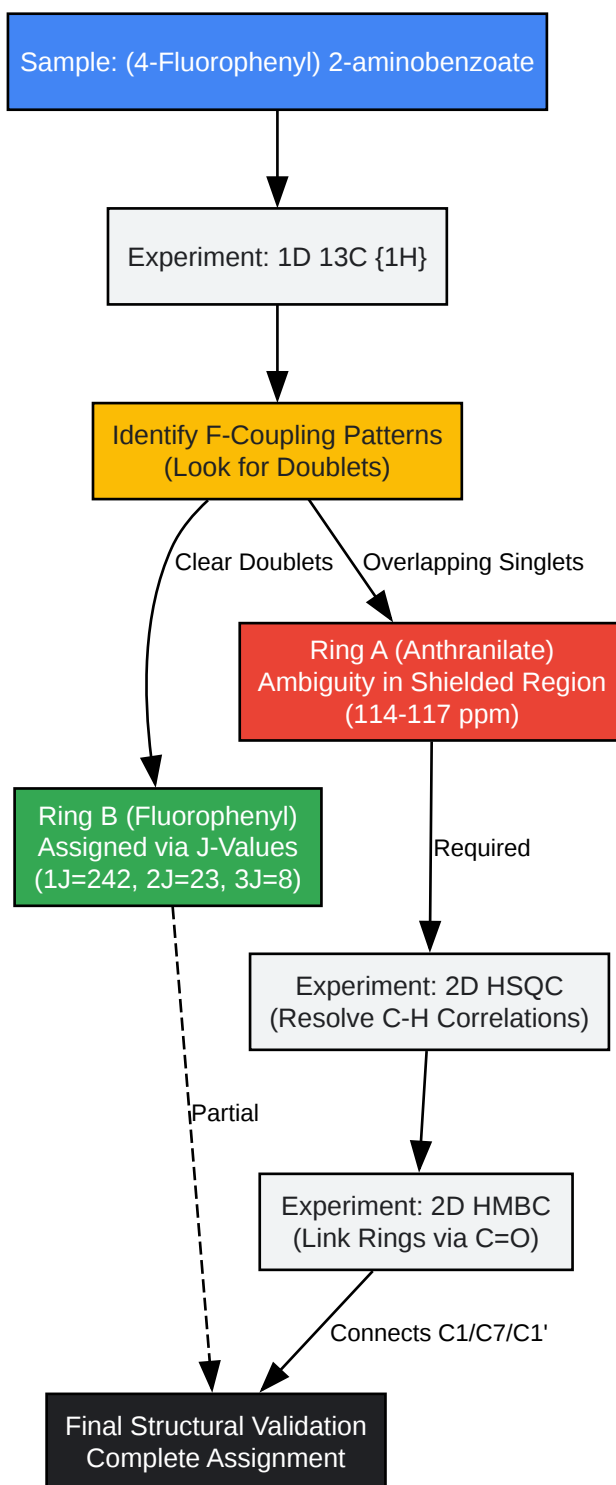
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Note on the "Overlap Zone" (115–117 ppm): In a 1D spectrum, this region appears as a messy multiplet.

- C3'/5' appears as a doublet centered at 116.4 ppm.
- C5 appears as a singlet at 116.8 ppm.
- C3 appears as a singlet at 114.9 ppm.
- Differentiation: The HSQC spectrum will show C3'/5' correlating to protons with fluorine splitting (complex multiplet), while C5 and C3 correlate to standard triplets/doublets in the domain.

Strategic Workflow Diagram

The following diagram illustrates the logical flow for assigning this specific molecule, emphasizing the decision nodes where 1D analysis fails and 2D is required.



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Caption: Logical workflow for resolving spectral overlap in fluorinated benzoates. Note the critical requirement for HSQC/HMBC to resolve the Ring A/B ambiguity.

Detailed Experimental Protocol (Method C)

To replicate the high-confidence assignment, follow this protocol. This ensures self-validation through connectivity rather than assumption.

Step 1: Sample Preparation

- Concentration: Dissolve 20–30 mg of compound in 0.6 mL

.

- Why DMSO? Chloroform (

) can cause broadening of the

protons and associated carbons due to exchange. DMSO stabilizes the amine protons via hydrogen bonding, sharpening the correlations in 2D spectra.

Step 2: Acquisition Parameters

- (1D):

- Scans:

(Fluorinated carbons C4' and C1' have long

and low NOE; they will be weak).

- Relaxation Delay (

): 2.0 s.

- HSQC (Multiplicity-Edited):

- Differentiate

(positive phase) from

(negative phase).

- Validation: All aromatic carbons in this molecule are

, so all cross-peaks should have the same phase. An inverted peak indicates an impurity (e.g., aliphatic solvent residue).

- HMBC (Long Range):
 - Optimize for
 - Key Diagnostic: Look for the cross-peak between the Carbonyl (C7, ~166 ppm) and the H6 proton of the anthranilate ring (doublet, ~7.9 ppm). This anchors Ring A.

Step 3: Data Processing

- Apply Exponential Multiplication (LB = 1.0 Hz) to the FID to enhance the signal-to-noise ratio for the quaternary doublets (C1', C4').
- Zero Filling: Essential to resolve the small coupling (~3 Hz) on C1'.

References

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Sources

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